molecular formula C12H19N4O4PF6 B613209 Comu CAS No. 1075198-30-9

Comu

Cat. No.: B613209
CAS No.: 1075198-30-9
M. Wt: 428.27
InChI Key:
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Safety and Hazards

COMU is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Biochemical Analysis

Biochemical Properties

COMU plays a crucial role in biochemical reactions, particularly in peptide synthesis . It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The morpholino group in this compound enhances its solubility and stability, thereby improving its reactivity .

Cellular Effects

The effects of this compound on cells are primarily observed in the context of peptide synthesis. It influences cell function by enabling the formation of peptide bonds, which are essential for protein synthesis and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its unique structure, which includes a morpholino carbon skeleton and Oxyma . This structure allows this compound to perform well even in the presence of only one equivalent of base, confirming the effect of the hydrogen bond acceptor in the reaction .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound demonstrates excellent stability over time . Its by-products are water-soluble and easily removed, making it an excellent choice for solution-phase peptide synthesis .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not mentioned in the available literature, its use in peptide synthesis suggests that its effects would vary based on the specific requirements of the peptide being synthesized .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in this process, facilitating the formation of peptide bonds .

Transport and Distribution

The transport and distribution of this compound within cells and tissues would be largely determined by its role in peptide synthesis . Its solubility and stability, conferred by the morpholino group, would influence its localization and accumulation .

Subcellular Localization

Given its role in peptide synthesis, it is likely to be found wherever this process is taking place within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

COMU is synthesized by reacting ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) with dimethylaminomorpholine and hexafluorophosphate. The reaction typically occurs in an organic solvent such as dichloromethane or N,N-dimethylformamide under mild conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using the same basic reaction but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets the required specifications for peptide synthesis .

Chemical Reactions Analysis

Types of Reactions

COMU primarily undergoes coupling reactions, specifically amide bond formation. It reacts with carboxylic acids and amines to form amide bonds, releasing morpholine as a byproduct.

Common Reagents and Conditions

The common reagents used with this compound include carboxylic acids and amines. The reactions are typically carried out in organic solvents such as dichloromethane or N,N-dimethylformamide at room temperature .

Major Products Formed

The major products formed from reactions involving this compound are amides, which are crucial in peptide synthesis.

Properties

IUPAC Name

[[(Z)-(1-cyano-2-ethoxy-2-oxoethylidene)amino]oxy-morpholin-4-ylmethylidene]-dimethylazanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N4O4.F6P/c1-4-19-11(17)10(9-13)14-20-12(15(2)3)16-5-7-18-8-6-16;1-7(2,3,4,5)6/h4-8H2,1-3H3;/q+1;-1/b14-10-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDHNZNLPKYHCN-DZOOLQPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NOC(=[N+](C)C)N1CCOCC1)C#N.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N\OC(=[N+](C)C)N1CCOCC1)/C#N.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F6N4O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10659200
Record name {[(Z)-(1-Cyano-2-ethoxy-2-oxoethylidene)amino]oxy}-N,N-dimethyl(morpholin-4-yl)methaniminium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1075198-30-9
Record name {[(Z)-(1-Cyano-2-ethoxy-2-oxoethylidene)amino]oxy}-N,N-dimethyl(morpholin-4-yl)methaniminium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Comu?

A1: The molecular formula of this compound is C12H20N5O4PF6, and its molecular weight is 445.3 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: While the provided research papers do not delve into detailed spectroscopic characterization of this compound, information regarding its structure can be found in chemical databases such as PubChem and ChemSpider.

Q3: How stable is this compound in commonly used peptide synthesis solvents?

A3: this compound exhibits limited hydrolytic stability in dimethylformamide (DMF) [, , ]. Research has shown that its stability after 24 hours in DMF is only 14% [].

Q4: Are there any alternative solvents where this compound shows improved stability?

A4: Yes, this compound demonstrates significantly higher stability in solvents like γ-valerolactone (GVL) and acetonitrile (ACN). After 24 hours, its stability in GVL and ACN is 88% and 89%, respectively [].

Q5: What are the main applications of this compound?

A5: this compound is primarily utilized as a coupling reagent in both solution-phase and solid-phase peptide synthesis. Its primary function is to facilitate the formation of amide bonds between amino acids during peptide chain elongation [, , ].

Q6: How does the performance of this compound compare to other commonly used coupling reagents?

A6: While this compound offers advantages like high solubility and a water-soluble byproduct, its coupling efficiency in in situ neutralization Boc-SPPS has been observed to be lower than that of HBTU and HCTU, especially when using polystyrene-based resins [].

Q7: Are there any specific advantages of using this compound over other coupling reagents?

A7: this compound possesses several advantages that make it a desirable alternative to conventional benzotriazole-based coupling reagents:

  • Higher Solubility: this compound exhibits enhanced solubility in a variety of organic solvents, simplifying reaction setups and potentially improving reaction kinetics [, ].
  • Water-Soluble Byproduct: The byproduct generated during the coupling reaction is water-soluble, allowing for easier purification of the synthesized peptides [].
  • Colorimetric Reaction Monitoring: The color change accompanying the reaction with this compound can be utilized to monitor the progress of the coupling reaction visually [].

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